molecular formula C12H12N2O2 B8398132 (7-prop-2-enyl-1H-indazol-6-yl) acetate

(7-prop-2-enyl-1H-indazol-6-yl) acetate

Cat. No.: B8398132
M. Wt: 216.24 g/mol
InChI Key: RTVIVWWQMLSPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-prop-2-enyl-1H-indazol-6-yl) acetate is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and pharmacological potential. The compound this compound features an indazole core with a prop-2-enyl group at the 7-position and an acetate group at the 6-position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-prop-2-enyl-1H-indazol-6-yl) acetate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where the indazole core is reacted with an appropriate alkene in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the indazole derivative at the 6-position using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the compound can yield reduced forms of the indazole core or the prop-2-enyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Hydroxylated indazole derivatives.

    Reduction Products: Reduced indazole derivatives with altered electronic properties.

    Substitution Products: Indazole derivatives with various functional groups replacing the acetate group.

Scientific Research Applications

(7-prop-2-enyl-1H-indazol-6-yl) acetate has shown potential in various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It exhibits potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (7-prop-2-enyl-1H-indazol-6-yl) acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

    Indazole: The parent compound with a similar core structure but lacking the prop-2-enyl and acetate groups.

    (7-methyl-1H-indazol-6-yl) acetate: A structurally similar compound with a methyl group instead of a prop-2-enyl group.

    (7-ethyl-1H-indazol-6-yl) acetate: Another analog with an ethyl group replacing the prop-2-enyl group.

Uniqueness:

    Structural Features: The presence of the prop-2-enyl group at the 7-position and the acetate group at the 6-position distinguishes (7-prop-2-enyl-1H-indazol-6-yl) acetate from other indazole derivatives.

    Biological Activity: The unique substitution pattern may confer distinct biological activities and pharmacological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(7-prop-2-enyl-1H-indazol-6-yl) acetate

InChI

InChI=1S/C12H12N2O2/c1-3-4-10-11(16-8(2)15)6-5-9-7-13-14-12(9)10/h3,5-7H,1,4H2,2H3,(H,13,14)

InChI Key

RTVIVWWQMLSPNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C=NN2)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product from Step B (6.35 g, 37 mmol) in THF (100 mL) containing triethylamine (7.6 ml, 55 mmol) was stirred for 5 minutes at ambient temperature, cooled to 0° C. (ice bath), and acetyl chloride (2.63 mL, 37 mmol) was added. The mixture was stirred at 0° C. for 2 hours, additional acetyl chloride (0.26 mL, 3.7 mmol) was added, and the mixture stirred for 10 min at which point another portion of acetyl chloride (0.26 ml, 3.7 mmol) was added and stirring continued for 15 min. The reaction was quenched with triethyl amine (1 mL) and saturated aqueous sodium bicarbonate (100 mL) and extracted with ethyl acetate (100 mL). The extract was dried (MgSO4) and evaporated to an oil (9.27 g) which was purified by chromatography (silica, 10% to 50% EtOAc/hexane) to give a white solid, (3.50 g, 44%): LC/MS (+APCI) m/z 217 (M+H).
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step Two
Quantity
0.26 mL
Type
reactant
Reaction Step Three
Quantity
0.26 mL
Type
reactant
Reaction Step Four

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